molecular formula C22H35N3O2 B11364866 N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11364866
M. Wt: 373.5 g/mol
InChI Key: ZNNDFBGRRMPDEE-UHFFFAOYSA-N
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Description

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a cyclohexyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction. Common reagents used in these reactions include cyclohexyl bromide, 4-methylpiperazine, and 4-(propan-2-yloxy)benzoic acid. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

IUPAC Name

N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H35N3O2/c1-18(2)27-20-9-7-19(8-10-20)21(26)23-17-22(11-5-4-6-12-22)25-15-13-24(3)14-16-25/h7-10,18H,4-6,11-17H2,1-3H3,(H,23,26)

InChI Key

ZNNDFBGRRMPDEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C

Origin of Product

United States

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